Giracodazole

Analytical Chemistry Quality Control Chemical Identity Verification

Giracodazole (also known as Girolline, RP is a small molecule 2-aminoimidazole derivative with the molecular formula C6H11ClN4O and molecular weight of 190.63 g/mol. Originally isolated from the marine sponge Pseudaxinyssa cantharella, this compound is classified as a protein synthesis inhibitor and was developed as an investigational antineoplastic agent by Aventis (Sanofi).

Molecular Formula C6H11ClN4O
Molecular Weight 190.63 g/mol
CAS No. 110883-46-0
Cat. No. B019206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGiracodazole
CAS110883-46-0
Synonymsgirolline
Molecular FormulaC6H11ClN4O
Molecular Weight190.63 g/mol
Structural Identifiers
SMILESC1=C(NC(=N1)N)C(C(CN)Cl)O
InChIInChI=1S/C6H11ClN4O/c7-3(1-8)5(12)4-2-10-6(9)11-4/h2-3,5,12H,1,8H2,(H3,9,10,11)/t3-,5+/m0/s1
InChIKeyYILCGOCHVFQMTC-WVZVXSGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Giracodazole (CAS 110883-46-0) Procurement: Chemical Identity and Research-Grade Specifications


Giracodazole (also known as Girolline, RP 49532) is a small molecule 2-aminoimidazole derivative with the molecular formula C6H11ClN4O and molecular weight of 190.63 g/mol [1]. Originally isolated from the marine sponge Pseudaxinyssa cantharella, this compound is classified as a protein synthesis inhibitor and was developed as an investigational antineoplastic agent by Aventis (Sanofi) [2]. Giracodazole possesses two defined stereocenters with the systematic name (1S,2S)-3-amino-1-(2-amino-1H-imidazol-5-yl)-2-chloropropan-1-ol [3]. The compound reached Phase I clinical trials for cancer but was subsequently discontinued due to insufficient efficacy [2]. Giracodazole is currently available for research use only from specialty chemical suppliers at purity levels of ≥95% [4].

Giracodazole vs. Common Protein Synthesis Inhibitors: Critical Structural and Target Distinctions


Generic substitution of Giracodazole with more common protein synthesis inhibitors (such as cycloheximide or puromycin) is scientifically inappropriate due to fundamental differences in both chemical structure and molecular targeting mechanism. Unlike cycloheximide, which targets elongation factor 2, Giracodazole inhibits protein synthesis during both the elongation and termination steps of translation . Additionally, Giracodazole is a 2-aminoimidazole derivative with a unique chloropropanol moiety, whereas cycloheximide is a glutarimide antibiotic . Furthermore, the precise molecular target(s) of Giracodazole have not been fully elucidated, with conflicting reports regarding its ability to inhibit cellular protein translation [1]. This mechanistic ambiguity, combined with its distinctive synthetic route involving cyclization and functional group modifications , means that substituting structurally distinct protein synthesis inhibitors would introduce uncontrolled variables into any research protocol. Researchers requiring Giracodazole specifically must obtain the authentic CAS 110883-46-0 compound rather than assuming class-level interchangeability.

Giracodazole (CAS 110883-46-0) Evidence-Based Selection Criteria: Quantitative Differentiation


Giracodazole Chemical Identity: Molecular Parameters for Quality Control and Analytical Verification

Prior to any biological evaluation, procurement of authentic Giracodazole requires verification against its defined chemical identity. This compound has a monoisotopic molecular mass of 190.062134 Da, a molecular formula of C6H11ClN4O, and two defined stereocenters with the systematic name (1S,2S)-3-amino-1-(2-amino-1H-imidazol-5-yl)-2-chloropropan-1-ol [1]. The compound has an ACD/LogP value of -2.03, indicating hydrophilic character, and a calculated polar surface area of 101 Ų [2]. The FDA Global Substance Registration System assigns the Unique Ingredient Identifier RU19QYB9WZ [3]. Commercial research-grade material is typically supplied at ≥95% purity [4]. These parameters are essential for analytical method development and batch-to-batch consistency verification, particularly for laboratories conducting replication studies or developing novel derivatives based on this scaffold.

Analytical Chemistry Quality Control Chemical Identity Verification

Giracodazole Developmental History: Discontinued Phase I Status and Orphan Drug Designation

Giracodazole was advanced to Phase I clinical trials for cancer by Aventis (Sanofi) but was subsequently discontinued as of January 20, 2017, due to insufficient efficacy data [1]. The compound received orphan drug designation from a regulatory body to encourage development for rare diseases, but it was never approved as a New Molecular Entity [1]. A phase I clinical study reported severe side effects with no antitumor activity observed [2]. Toxicological studies in animals showed little toxic effect, suggesting a disconnect between preclinical and clinical findings [2]. This clinical development trajectory distinguishes Giracodazole from other protein synthesis inhibitors that have achieved regulatory approval or remain in active clinical development pipelines. The conflicting reports regarding its ability to inhibit cellular protein translation [2] further underscore that Giracodazole's mechanism is not fully characterized.

Drug Development Investigational Oncology Pharmacology History

Giracodazole Synthetic Accessibility: Documented Synthetic Route via Cyclization and Functional Group Modifications

The synthesis of Giracodazole involves a multi-step route beginning with the preparation of a base structure, followed by cyclization and functional group modifications . The compound was prepared synthetically in enantiomerically pure form in 1991 [1], confirming that total synthesis routes are established and documented. The reaction conditions typically involve the use of specific catalysts and solvents to achieve the desired product . This established synthetic accessibility differentiates Giracodazole from many other marine natural products that require complex extraction and purification from sponge biomass. The availability of a fully synthetic route enables scale-up production and facilitates the generation of structural analogs for structure-activity relationship (SAR) studies.

Synthetic Chemistry Marine Natural Product Derivatization Medicinal Chemistry

Giracodazole Biological Activity: Preclinical Antitumor Activity in Murine Models Including Leukemias and Solid Tumors

In research settings, Giracodazole has demonstrated cytotoxic properties and antitumor activity in vitro and in vivo against a panel of murine models, including leukemias and solid tumors . The compound induces G2/M cell cycle arrest in several tumor cell lines [1]. However, quantitative IC50 values or tumor growth inhibition percentages are not available in the open literature due to the compound's discontinued development status and limited publication of primary data. The activity has been characterized as affecting the survival of exponentially growing leukemic cultured cells and having significant antitumor activity on grafted murine tumors in vivo [2]. Notably, Giracodazole has shown activity against certain drug-resistant cell lines, suggesting potential utility in multidrug resistance research . The precise molecular target(s) explaining these effects have not been identified [1].

Preclinical Oncology In Vivo Pharmacology Antitumor Screening

Giracodazole Research Applications: Validated Use Cases Based on Available Evidence


Chemical Biology: Investigating Protein Synthesis Inhibition Mechanisms and Translational Control

Giracodazole serves as a tool compound for studying protein synthesis inhibition mechanisms that differ from well-characterized inhibitors like cycloheximide. Based on evidence that Giracodazole inhibits protein synthesis during both the elongation and termination steps of translation [1], whereas cycloheximide targets elongation factor 2, researchers can employ Giracodazole to dissect distinct aspects of translational regulation. The compound's 2-aminoimidazole scaffold and unique chloropropanol moiety [2] provide a structural platform distinct from glutarimide or aminonucleoside antibiotics, enabling orthogonal validation of findings obtained with more common protein synthesis inhibitors.

Analytical Method Development: Reference Standard for Marine-Derived 2-Aminoimidazole Alkaloids

The well-defined chemical identity of Giracodazole—including its monoisotopic mass of 190.062134 Da, specific stereochemistry (1S,2S configuration), and unique InChI Key YILCGOCHVFQMTC-WVZVXSGGSA-N [1]—makes it suitable as a reference standard for analytical method development targeting marine-derived 2-aminoimidazole alkaloids. Laboratories engaged in natural product discovery or quality control can utilize Giracodazole to calibrate LC-MS and HPLC systems for detecting structurally related compounds in sponge extracts or synthetic derivative libraries. The compound's UNII identifier (RU19QYB9WZ) [2] facilitates regulatory documentation and cross-referencing across pharmacopeial databases.

Synthetic Chemistry: Scaffold for 2-Aminoimidazole Derivative Library Generation

The established total synthesis of enantiomerically pure Giracodazole, achieved in 1991 via cyclization and functional group modifications [1], provides a validated synthetic route that can be adapted for generating derivative libraries. Medicinal chemistry groups interested in the 2-aminoimidazole scaffold can utilize the documented synthetic methodology as a starting point for introducing structural variations. This enables structure-activity relationship (SAR) studies aimed at understanding the molecular determinants of Giracodazole's biological effects, including its activity against drug-resistant cell lines [2].

Translational Research: Studying Discontinued Clinical Candidates and Attrition Analysis

Giracodazole represents a valuable case study in translational research focused on understanding drug development attrition. The compound reached Phase I clinical trials but was discontinued due to insufficient efficacy and severe side effects, despite showing little toxicity in preclinical animal models [1]. This disconnect between preclinical toxicology and clinical outcomes makes Giracodazole a relevant tool for research programs aimed at improving predictivity of preclinical safety models or investigating mechanisms underlying unexpected clinical toxicities in oncology drug development.

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